N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide
CAS No.: 941975-20-8
Cat. No.: VC6736791
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941975-20-8 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) |
| Standard InChI Key | QIWDQSBRKFYCMM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The compound’s structure comprises three key regions:
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Phenoxyacetamide core: A central acetamide group (-NH-C(=O)-) bridges a phenoxy ring (C₆H₅-O-) and a substituted phenyl group.
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2-Methylphenyl substitution: A methyl group at the 2-position of the phenyl ring enhances steric bulk, potentially influencing target binding and metabolic stability.
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1,1-Dioxidoisothiazolidin-2-yl moiety: A five-membered isothiazolidine ring with two sulfonyl oxygen atoms (S(=O)₂) at the 1-position. This group may act as a hydrogen bond acceptor or participate in covalent interactions via sulfur electrophilicity .
Table 1: Theoretical Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous phenoxyacetamides are typically synthesized via:
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Leuckart Reaction: Reductive amination of ketones with ammonium formate to generate secondary amines, followed by acetylation .
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Nucleophilic Aromatic Substitution: Coupling of 2-phenoxyacetyl chloride with substituted anilines under basic conditions .
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Isothiazolidine Dioxide Introduction: Sulfur-based cyclization or oxidation of thiol precursors to form the 1,1-dioxidoisothiazolidine ring .
A plausible route involves:
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Step 1: Synthesis of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline via cyclization of 2-methyl-5-mercaptoaniline with 1,3-dibromopropane, followed by oxidation with H₂O₂.
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Step 2: Acetylation with 2-phenoxyacetyl chloride in dichloromethane using triethylamine as a base .
Analytical Characterization
Hypothetical characterization data based on analogs include:
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¹H NMR (CDCl₃): δ 7.35–6.85 (m, 9H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.70–3.20 (m, 4H, isothiazolidine CH₂), 2.30 (s, 3H, CH₃) .
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
Pharmacological Activities and Mechanisms
Table 2: Anticancer Activity of Structural Analogs
| Compound | Cell Line (IC₅₀) | Key Substituents |
|---|---|---|
| 3c | MCF-7: 12 µM | 4-NO₂ phenoxy, 4-Cl phenyl |
| G214-4430 | NCI-60 panel: 15–40 µM | 1,3,4-Oxadiazole |
| Query Compound (Predicted) | — | Isothiazolidine dioxide |
Anti-Inflammatory and Analgesic Effects
Analogous compounds suppress cyclooxygenase-2 (COX-2) and reduce carrageenan-induced edema in rodent models by >50% at 30 mg/kg . The methyl group may limit metabolic deactivation, while the sulfone moiety could inhibit NF-κB signaling .
Therapeutic Applications and Future Directions
Myeloproliferative Disorders
JAK-2 inhibitors bearing sulfone groups (e.g., patents WO2007089768A2 , US20180170909A1 ) demonstrate efficacy in polycythemia vera and myelofibrosis. The query compound’s isothiazolidine ring may similarly target JAK-STAT pathways, warranting kinase profiling studies .
Oncology
Combination therapy with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors could exploit synthetic lethality in BRCA-mutant cancers .
Challenges and Optimization
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